

The Ascendancy of 5-Phenyl-1H-Tetrazole Derivatives in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-[4-(Methylthio)phenyl]-1H-tetrazole

Cat. No.: B160945

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A comprehensive overview of the discovery, history, and therapeutic applications of a pivotal class of nitrogen-rich heterocycles.

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This technical guide delves into the multifaceted world of 5-phenyl-1H-tetrazole derivatives, a class of compounds that has carved a significant niche in medicinal chemistry. From their humble beginnings as chemical curiosities to their current status as integral components of blockbuster drugs, this document traces their remarkable journey. It is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: From Discovery to Bioisosteric Prominence

The story of tetrazoles began in 1885 with the pioneering work of Swedish chemist J.A. Bladin.^[1] However, it was the recognition of the 5-substituted-1H-tetrazole moiety as a bioisosteric replacement for the carboxylic acid group that catapulted these compounds into the pharmaceutical limelight.^{[2][3]} This crucial insight allowed medicinal chemists to modulate the physicochemical properties of drug candidates, often leading to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles. The 5-phenyl-1H-tetrazole scaffold,

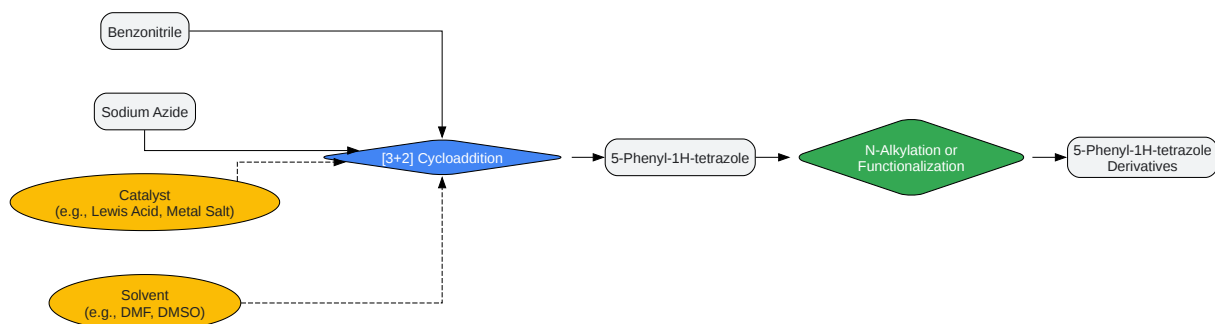
in particular, has proven to be a versatile framework for the design of a wide array of therapeutic agents.

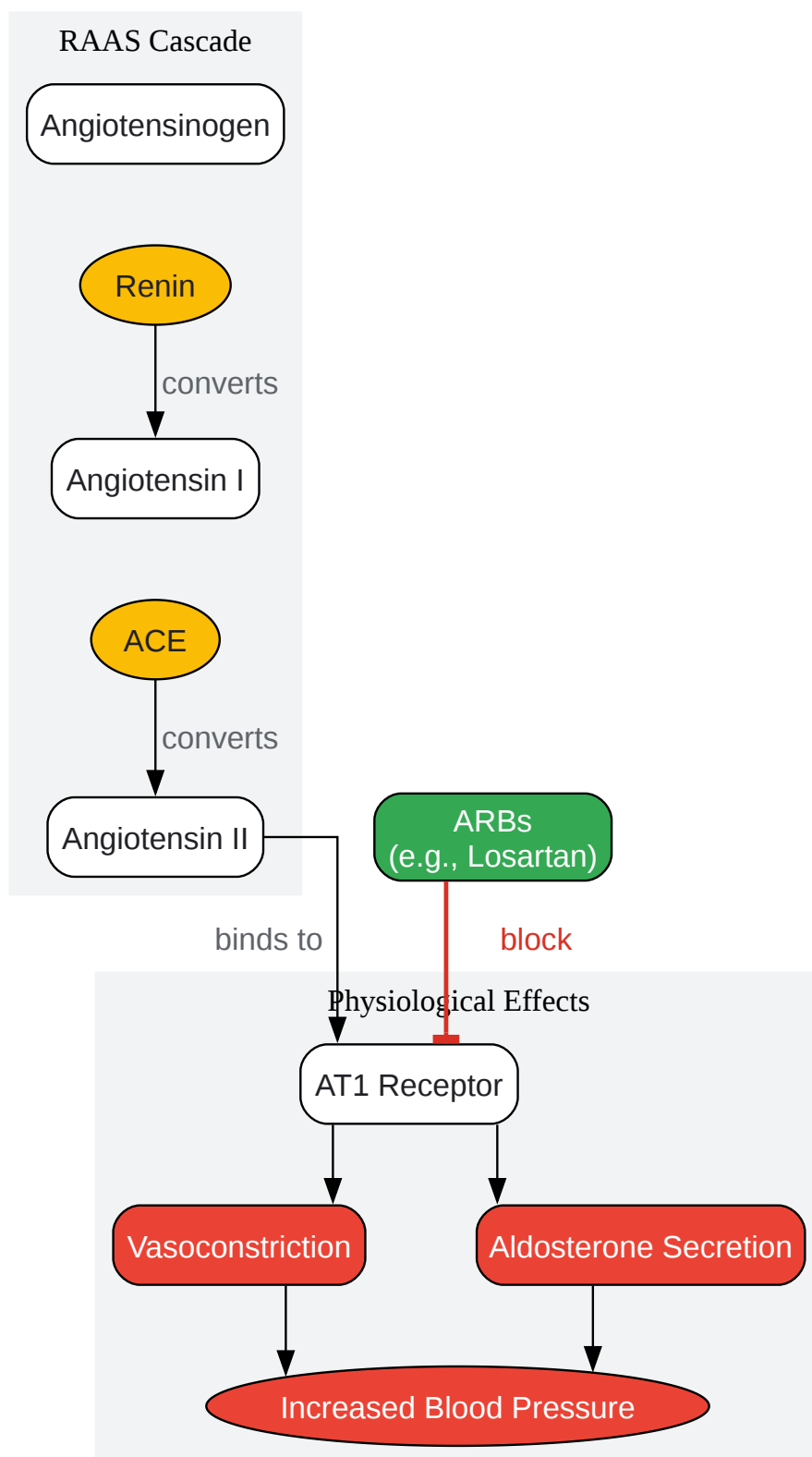
Synthetic Strategies: Crafting the Core Scaffold

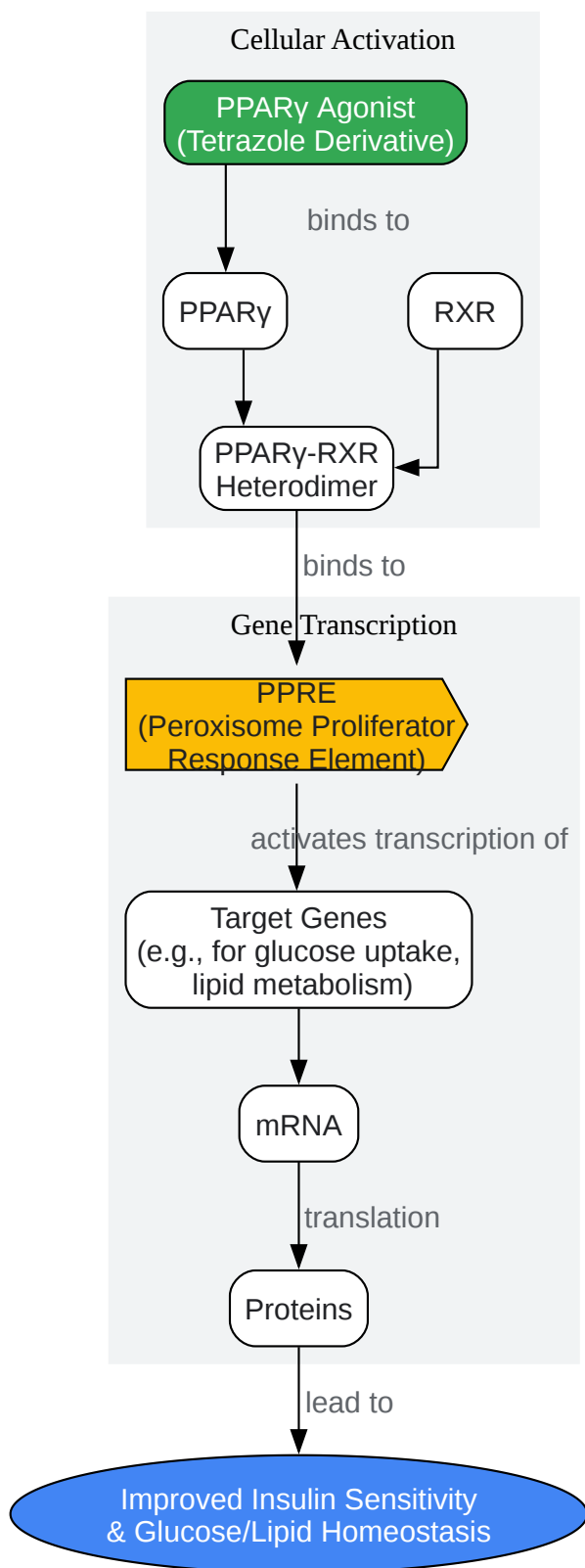
The cornerstone of 5-substituted-1H-tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide. This versatile reaction has been the subject of extensive methodological development, with numerous variations aimed at improving yields, reaction times, and safety profiles.

General Synthesis Workflow

The following diagram illustrates the fundamental synthetic pathway to 5-phenyl-1H-tetrazole and its subsequent derivatization.







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References

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